Osbpl7-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

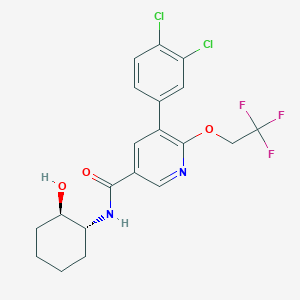

Molecular Formula |

C20H19Cl2F3N2O3 |

|---|---|

Molecular Weight |

463.3 g/mol |

IUPAC Name |

5-(3,4-dichlorophenyl)-N-[(1R,2R)-2-hydroxycyclohexyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide |

InChI |

InChI=1S/C20H19Cl2F3N2O3/c21-14-6-5-11(8-15(14)22)13-7-12(9-26-19(13)30-10-20(23,24)25)18(29)27-16-3-1-2-4-17(16)28/h5-9,16-17,28H,1-4,10H2,(H,27,29)/t16-,17-/m1/s1 |

InChI Key |

GYXGGHPMGUITOT-IAGOWNOFSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NC(=O)C2=CC(=C(N=C2)OCC(F)(F)F)C3=CC(=C(C=C3)Cl)Cl)O |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC(=C(N=C2)OCC(F)(F)F)C3=CC(=C(C=C3)Cl)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

Osbpl7-IN-1: A Potent Inhibitor of OSBPL7 for Therapeutic Intervention in Kidney Disease

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Osbpl7-IN-1, also known as Compound G, has emerged as a promising small molecule inhibitor of Oxysterol Binding Protein Like 7 (OSBPL7). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it modulates. Through its targeted inhibition of OSBPL7, this compound promotes the cell surface localization of ATP-binding cassette transporter A1 (ABCA1), a critical regulator of cholesterol efflux. This activity has demonstrated therapeutic potential in preclinical models of proteinuric kidney disease, suggesting a novel approach for treating renal and other cholesterol-associated pathologies.

Introduction to OSBPL7 and this compound

Oxysterol-binding protein (OSBP) and its related proteins (ORPs) are a family of intracellular lipid transfer proteins that play crucial roles in lipid metabolism, membrane trafficking, and cell signaling. OSBPL7, a member of this family, has been identified as a key regulator of cholesterol homeostasis.

This compound is an orally active small molecule inhibitor of OSBPL7.[1][2][3][4] It was identified through phenotypic drug discovery for its ability to upregulate ABCA1-dependent cholesterol efflux.[5] Subsequent chemical biology approaches confirmed OSBPL7 as the direct molecular target of this compound.[5] By inhibiting OSBPL7, this compound offers a novel, non-transcriptional mechanism to enhance the activity of ABCA1, a transporter pivotal for reverse cholesterol transport.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (Cpd G) and its biological effects.

| Parameter | Value | Species/Cell Type | Reference |

| In Vitro Activity | |||

| Effective Concentration | 1-10 µM | Cultured human podocytes | [1][2] |

| In Vivo Activity | |||

| Dosage | 100 mg/kg (oral gavage) | Mouse | [1][2] |

| Off-Target Activity | |||

| Ki for CB1R | >1 µM | Human | [6] |

Table 1: Potency and Dosage of this compound

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by directly inhibiting OSBPL7, which in turn modulates the localization and function of ABCA1.

This compound-Mediated Upregulation of ABCA1 and Cholesterol Efflux

The primary mechanism of action of this compound involves the inhibition of OSBPL7, leading to an increase in the abundance of ABCA1 at the plasma membrane.[1][2][3] This enhanced cell surface presence of ABCA1 facilitates the efflux of cellular cholesterol to extracellular acceptors like apolipoprotein A-I (ApoA-I).[5]

Role of OSBPL7 Deficiency in Podocyte Pathology

Studies have shown that a deficiency in OSBPL7 can lead to endoplasmic reticulum (ER) stress and subsequent apoptosis in podocytes, specialized cells in the kidney.[7][8][9] This suggests that while inhibition of OSBPL7 by this compound is therapeutic in the context of cholesterol efflux, a complete loss of OSBPL7 function may be detrimental.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Cholesterol Efflux Assay

This assay quantifies the ability of this compound to promote the efflux of cholesterol from cultured cells.

Objective: To measure the rate of cholesterol efflux from cells treated with this compound.

Materials:

-

Cultured cells (e.g., human podocytes, THP-1 macrophages)

-

[³H]-cholesterol or a fluorescent cholesterol analog (e.g., BODIPY-cholesterol)

-

Cell culture medium

-

Apolipoprotein A-I (ApoA-I) as a cholesterol acceptor

-

This compound

-

Scintillation counter or fluorescence plate reader

Protocol:

-

Labeling: Incubate cells with medium containing [³H]-cholesterol or BODIPY-cholesterol for 24-48 hours to label the intracellular cholesterol pools.

-

Equilibration: Wash the cells and incubate in serum-free medium for 18-24 hours to allow for the equilibration of the labeled cholesterol.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1-10 µM) in the presence of ApoA-I for a defined period (e.g., 4-24 hours).

-

Quantification:

-

Collect the extracellular medium and lyse the cells.

-

Measure the amount of labeled cholesterol in the medium and the cell lysate using a scintillation counter or fluorescence plate reader.

-

-

Calculation: Calculate the percentage of cholesterol efflux as the amount of labeled cholesterol in the medium divided by the total labeled cholesterol (medium + cell lysate), multiplied by 100.

Western Blotting for ABCA1

This method is used to determine the effect of this compound on the protein expression and localization of ABCA1.

Objective: To assess the levels of ABCA1 protein in the plasma membrane fraction of cells treated with this compound.

Materials:

-

Cultured cells

-

This compound

-

Lysis buffer

-

Primary antibody against ABCA1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Lysis and Fractionation: Lyse the cells and perform subcellular fractionation to isolate the plasma membrane proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with the primary anti-ABCA1 antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Target Identification using Chemical Biology

A chemical biology approach was employed to definitively identify OSBPL7 as the molecular target of the 5-arylnicotinamide class of compounds, which includes this compound.[5]

Objective: To identify the protein target of this compound.

Workflow:

Protocol Outline:

-

Probe Synthesis: A photoactivatable and radiolabeled analog of the parent compound (e.g., ³H-Cpd K) is synthesized.

-

Cellular Cross-linking: HEK293 cells overexpressing candidate target proteins are incubated with the probe and then exposed to UV light to induce covalent cross-linking between the probe and its binding partner.

-

Immunoprecipitation: The cells are lysed, and the candidate proteins are immunoprecipitated.

-

Detection: The immunoprecipitated proteins are separated by SDS-PAGE, and the radiolabeled probe-protein adducts are detected by autoradiography.

-

Confirmation: Competition binding experiments with unlabeled this compound are performed to confirm the specificity of the interaction.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that acts through a novel mechanism to enhance cholesterol efflux. Its ability to increase plasma membrane ABCA1 by inhibiting OSBPL7 has been shown to be protective in preclinical models of kidney disease. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound and the broader role of OSBPL7 in health and disease. Further studies are warranted to fully elucidate the therapeutic window and long-term effects of OSBPL7 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxysterol-binding protein-like 7 deficiency leads to ER stress-mediated apoptosis in podocytes and proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. genecards.org [genecards.org]

- 5. Compounds targeting OSBPL7 increase ABCA1-dependent cholesterol efflux preserving kidney function in two models of kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxysterol-binding protein-like 7 deficiency leads to ER stress-mediated apoptosis in podocytes and proteinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Compounds targeting OSBPL7 increase ABCA1-dependent cholesterol efflux preserving kidney function in two models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Impact of Osbpl7-IN-1 on ABCA1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream effects of Osbpl7-IN-1, a potent inhibitor of Oxysterol-Binding Protein Like 7 (OSBPL7), on the ATP-binding cassette transporter A1 (ABCA1). The information presented herein is curated for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for diseases associated with impaired cholesterol homeostasis, such as atherosclerosis and certain kidney diseases.

Core Mechanism of Action

This compound elevates ABCA1 protein levels at the plasma membrane, which in turn enhances ABCA1-dependent cholesterol efflux. This mechanism is noteworthy as it operates post-transcriptionally, without altering the mRNA expression of ABCA1. This suggests a novel pathway for modulating ABCA1 activity, distinct from conventional transcriptional activators like Liver X Receptor (LXR) agonists. The prevailing hypothesis is that the inhibition of OSBPL7 leads to the stabilization of the ABCA1 protein at the cell surface. While a direct physical interaction between OSBPL7 and ABCA1 has not been observed under co-immunoprecipitation experiments, evidence suggests that OSBPL7, and its related family member OSBP, negatively regulate ABCA1 protein stability through a mechanism dependent on their sterol-binding domains.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (referred to as Compound G in the primary literature) on ABCA1 protein expression and cholesterol efflux based on in vitro studies.

Table 1: Dose-Dependent Effect of this compound on ABCA1 Protein Levels in Human Podocytes

| This compound (µM) | Fold Change in ABCA1 Protein (vs. Vehicle) |

| 1 | 1.5 |

| 3 | 2.5 |

| 10 | 3.0 |

Data extracted from densitometric analysis of Western blots. All values are statistically significant (p < 0.05) compared to the vehicle control.

Table 2: Dose-Dependent Effect of this compound on ApoA1-Mediated Cholesterol Efflux in Human Podocytes

| This compound (µM) | % Cholesterol Efflux (to ApoA1) |

| 0 (Vehicle) | 8 |

| 1 | 12 |

| 3 | 18 |

| 10 | 22 |

Values represent the percentage of total radiolabeled cholesterol effluxed to Apolipoprotein A1. All treated groups show a statistically significant increase (p < 0.01) compared to the vehicle control.

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway and key experimental workflows.

An In-depth Technical Guide on the Role of Osbpl7-IN-1 in Cholesterol Homeostasis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cholesterol homeostasis is a critical cellular process, and its dysregulation is implicated in numerous diseases, including renal and cardiovascular disorders. A key regulator of cellular cholesterol levels is the ATP-binding cassette transporter A1 (ABCA1), which mediates the efflux of cholesterol to apolipoprotein acceptors. This technical guide details the role and mechanism of Osbpl7-IN-1, a small molecule inhibitor of Oxysterol Binding Protein Like 7 (OSBPL7), in modulating cholesterol homeostasis. This compound, a member of the 5-arylnicotinamide class of compounds, has been identified as a potent, non-transcriptional upregulator of ABCA1-dependent cholesterol efflux. This document provides a comprehensive overview of the signaling pathway, quantitative efficacy data, and detailed experimental protocols relevant to the study of this compound, offering a valuable resource for researchers in the field of lipid metabolism and drug discovery.

Introduction

Impaired cellular cholesterol efflux is a significant contributor to the pathology of various diseases, including atherosclerosis and chronic kidney disease. The accumulation of cholesterol in cells, such as macrophages and renal podocytes, can lead to inflammation, fibrosis, and loss of function. The ABCA1 transporter plays a pivotal role in reverse cholesterol transport by facilitating the removal of excess cholesterol from peripheral tissues. Consequently, identifying novel therapeutic strategies to enhance ABCA1 activity is of great interest.

Phenotypic drug discovery efforts have led to the identification of a class of 5-arylnicotinamide compounds that increase ABCA1-dependent cholesterol efflux. Through chemical biology approaches, Oxysterol Binding Protein Like 7 (OSBPL7) was identified as the direct molecular target of these compounds. This compound (also referred to as Compound G) is a representative molecule from this class that effectively upregulates ABCA1 protein and its function without altering its mRNA expression.[1][2] This guide focuses on the mechanism of action, quantitative effects, and experimental methodologies associated with this compound.

Mechanism of Action and Signaling Pathway

This compound acts by directly inhibiting OSBPL7. The precise mechanism by which OSBPL7, a lipid transfer protein, regulates ABCA1 is an area of active investigation. However, current evidence suggests that inhibition of OSBPL7 leads to an increase in the abundance of ABCA1 protein at the plasma membrane, thereby enhancing its cholesterol efflux activity. This effect is post-transcriptional, as this compound does not affect the mRNA levels of ABCA1.[3]

The proposed signaling pathway is as follows:

-

Inhibition: this compound binds to and inhibits the function of OSBPL7.

-

ABCA1 Upregulation: Inhibition of OSBPL7 results in an increased level of functional ABCA1 protein at the cell surface.

-

Cholesterol Efflux: The elevated plasma membrane ABCA1 promotes the efflux of intracellular cholesterol to extracellular acceptors like apolipoprotein A-I (ApoA-I).

Quantitative Data Presentation

The efficacy of this compound and related compounds has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound and Related Compounds

| Compound | Assay | Cell Type | Concentration | Result | Reference |

| This compound (Cpd G) | Cholesterol Efflux | Human Podocytes | 1-10 µM | Significant increase in ABCA1-dependent efflux | --INVALID-LINK-- |

| Cpd H | Cholesterol Efflux | THP-1 Macrophages | ~3 µM (EC50) | Concentration-dependent increase in efflux to ApoA-I | [3] |

| Cpd H | ABCA1 mRNA levels | THP-1 Macrophages | Up to 25 µM | No effect on mRNA levels | [3] |

| Cpd J | ABCA1 mRNA levels | THP-1 Macrophages | Up to 25 µM | No effect on mRNA levels | [3] |

| Cpd A | ABCA1 Expression | Human Podocytes | 5 µM | Increased ABCA1 protein expression | --INVALID-LINK-- |

| Cpd G | ABCA1 Expression | Human Podocytes | 10 µM | Increased ABCA1 protein expression | --INVALID-LINK-- |

Table 2: In Vivo Efficacy of this compound (Cpd G)

| Animal Model | Disease | Treatment Regimen | Key Outcomes | Reference |

| Mouse | Adriamycin-induced Nephropathy | Not specified | Normalized proteinuria, reduced glomerulosclerosis | [3] |

| Mouse | Alport Syndrome | Not specified | Normalized proteinuria, prevented renal function decline | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.

This assay measures the ability of a compound to promote the efflux of cholesterol from cultured cells to an extracellular acceptor, mediated by ABCA1.

-

Cell Culture and Labeling:

-

Plate cells (e.g., THP-1 macrophages or human podocytes) in 24-well plates.

-

Label cellular cholesterol by incubating the cells for 24 hours with a medium containing [³H]-cholesterol (e.g., 2 µCi/mL). An ACAT inhibitor can be included to prevent cholesterol esterification.

-

-

Equilibration:

-

Wash the cells to remove excess label.

-

Incubate the cells for 16-18 hours in a serum-free medium. This step allows the [³H]-cholesterol to equilibrate with all cellular cholesterol pools.

-

-

Compound Treatment and Efflux:

-

Treat the cells with various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 18 hours).

-

Initiate the efflux by adding a serum-free medium containing a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I, e.g., 10 µg/mL).

-

Incubate for 4-6 hours to allow for cholesterol efflux.

-

-

Quantification:

-

Collect the efflux medium and lyse the cells with a suitable buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity (counts per minute, CPM) in both the medium and the cell lysate using a scintillation counter.

-

-

Calculation:

-

Calculate the percent cholesterol efflux using the formula: % Efflux = [CPM (medium) / (CPM (medium) + CPM (cell lysate))] * 100

-

Compare the efflux in compound-treated cells to vehicle-treated cells.

-

This chemical biology approach was used to identify OSBPL7 as the direct molecular target of the 5-arylnicotinamide series.[2]

-

Probe Synthesis:

-

Synthesize a photoactivatable and clickable derivative of the parent compound. This probe (e.g., Cpd K, a derivative of Cpd H) contains a photo-reactive group (e.g., an azide) and a tag for enrichment (e.g., a clickable alkyne).

-

-

Cellular Cross-linking:

-

Transfect HEK293 cells with plasmids expressing candidate target proteins, each with a C-terminal FLAG tag.

-

Incubate the transfected cells with the photoactivatable probe (e.g., ³H-labeled Cpd K).

-

Expose the cells to UV light to induce covalent cross-linking of the probe to its binding protein(s).

-

-

Cell Lysis and Immunoprecipitation:

-

Lyse the cells to prepare total protein extracts.

-

Perform immunoprecipitation using an anti-FLAG antibody conjugated to magnetic beads to pull down the FLAG-tagged candidate proteins along with any cross-linked probe.

-

-

Detection and Validation:

-

Elute the protein-probe complexes from the beads.

-

Detect the presence of the radiolabeled probe associated with the immunoprecipitated protein via scintillation counting or autoradiography after SDS-PAGE.

-

A strong signal for a specific candidate protein (in this case, OSBPL7) identifies it as a direct target.

-

Validate the interaction using competition assays, where an excess of the non-probe compound (e.g., this compound) is shown to reduce the cross-linking of the probe to the target protein.

-

Conclusion and Future Directions

This compound represents a promising pharmacological tool and a lead compound for a novel therapeutic strategy aimed at enhancing cholesterol efflux. By inhibiting OSBPL7, this compound upregulates ABCA1 protein levels post-transcriptionally, providing an alternative mechanism to traditional LXR agonists for stimulating reverse cholesterol transport.[2][4] The in vivo efficacy demonstrated in preclinical models of chronic kidney disease highlights its therapeutic potential for diseases characterized by pathological lipid accumulation.[2][5]

Future research should focus on elucidating the precise molecular link between OSBPL7 and ABCA1 trafficking and stability. Further optimization of the 5-arylnicotinamide scaffold could lead to the development of clinical candidates for treating not only kidney diseases but also other disorders of cellular cholesterol homeostasis, such as atherosclerosis. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon these important findings.

References

- 1. Compounds targeting OSBPL7 increase ABCA1-dependent cholesterol efflux preserving kidney function in two models of kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Oxysterol-binding protein-like 7 deficiency leads to ER stress-mediated apoptosis in podocytes and proteinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Osbpl7-IN-1: A Novel Modulator of Lipid Metabolism and its Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oxysterol-binding protein-like 7 (OSBPL7), a member of the oxysterol-binding protein family, has emerged as a significant regulator of intracellular lipid homeostasis.[1][2][3] Its inhibition presents a novel therapeutic avenue for diseases characterized by lipid dysregulation, such as certain chronic kidney diseases.[1][4] This document provides a comprehensive technical overview of Osbpl7-IN-1 (also known as Compound G), a potent and orally active inhibitor of OSBPL7.[5][6] We will delve into its mechanism of action, its quantifiable impact on lipid metabolism, detailed experimental protocols for its characterization, and its demonstrated efficacy in preclinical models.

Introduction to OSBPL7

OSBPL7 is an intracellular lipid receptor featuring an N-terminal pleckstrin homology domain and a highly conserved C-terminal sterol-binding domain.[3] It plays a crucial role in regulating cholesterol homeostasis and the lipid composition of cellular membranes.[1] Dysregulation of OSBPL7 has been linked to altered lipid metabolism and the induction of endoplasmic reticulum (ER) stress, implicating it in the pathophysiology of various diseases.[1][7] Specifically in podocytes, specialized cells essential for kidney filtration, OSBPL7 modulates the function of the ATP-binding cassette subfamily A member 1 (ABCA1), a key transporter involved in cholesterol efflux.[1][4]

This compound: Mechanism of Action

This compound is a selective inhibitor that directly binds to OSBPL7.[8] Unlike genetic knockdown or deficiency of OSBPL7 which can lead to ER stress and apoptosis, pharmacological inhibition by this compound initiates a distinct and therapeutically beneficial signaling cascade.[1][7] The primary mechanism of action involves the modulation of ABCA1 transporter activity.

The core impact of this compound is the promotion of an increased presence of the ABCA1 transporter at the plasma membrane.[5][6] This effect occurs without altering the mRNA expression of ABCA1, suggesting a post-transcriptional or protein trafficking-related mechanism.[5] The increased density of ABCA1 at the cell surface significantly enhances the efflux of cholesterol from the cell to extracellular acceptors like apolipoprotein A-I (ApoA-I).[8][9]

Impact on Lipid Metabolism

Pharmacological inhibition of OSBPL7 by this compound induces significant changes in the cellular lipidome. Lipidomic analyses have revealed that treatment leads to increases in ceramides and lysophosphatidylcholines.[8] Concurrently, a notable decrease is observed across all cholesteryl ester species and some unsaturated triacylglycerols, which is consistent with a reduction in the mean area of lipid droplets within the cells.[8]

These findings suggest that this compound not only enhances cholesterol efflux but also remodels the broader landscape of cellular lipid metabolism, shifting away from lipid storage in droplets towards other lipid species.

Quantitative Data Presentation

The following tables summarize the key quantitative data associated with this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Concentration | Effect | Reference |

|---|---|---|---|---|

| ABCA1 Trafficking | Cultured Human Podocytes | 1-10 µM | Increased plasma membrane ABCA1 | [5][6] |

| Cholesterol Efflux | Cultured Human Podocytes | 1-10 µM | Significantly increased | [5][6] |

| Cholesterol Efflux | Human THP-1 Macrophages | (See Ref.) | Upregulated ABCA1-dependent efflux |[8] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Animal Model | Dosage | Treatment Duration | Outcome | Reference |

|---|---|---|---|---|---|

| Proteinuria | Mouse models of proteinuric kidney disease | 100 mg/kg | 28 days (daily) | Normalized proteinuria | [5][6] |

| Renal Function | Mouse models of proteinuric kidney disease | 100 mg/kg | 28 days (daily) | Prevented renal function decline | [5][6] |

| Renal Fibrosis | Mouse models of proteinuric kidney disease | 100 mg/kg | 28 days (daily) | Significantly reduced |[5] |

Table 3: Physicochemical and Formulation Data

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Molecular Formula | C₂₅H₂₃FN₄O₂ | [5] | |

| Molecular Weight | 430.48 | [5] | |

| CAS Number | 1269826-44-9 | [5] | |

| Solubility | ≥ 11 mg/mL (23.74 mM) in DMSO | Sonication recommended | [6] |

| In Vivo Formulation | Corn oil | For oral gavage | [5] |

| Storage (Stock) | -80°C for 6 months; -20°C for 1 month | In solvent |[5][6] |

Experimental Protocols

Cholesterol Efflux Assay

This protocol is adapted from methodologies used to assess the activity of this compound in cultured cells.[8][9]

-

Cell Plating and Cholesterol Loading: Plate human podocytes or THP-1 macrophages in appropriate culture plates. Allow cells to adhere and grow to desired confluency. Load cells with labeled cholesterol (e.g., ³H-cholesterol) by incubating with loading medium for 24-48 hours.

-

Compound Incubation: Wash the cells with a serum-free medium. Add equilibration medium containing this compound at the desired concentrations (e.g., 1-10 µM) or vehicle control (e.g., DMSO). Incubate for 18-24 hours.

-

Efflux Induction: Remove the compound-containing medium. Add fresh serum-free medium containing a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I), to the cells. Incubate for 4-6 hours.

-

Quantification: Collect the efflux medium (supernatant) and lyse the cells with a suitable lysis buffer. Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

-

Calculation: Calculate the percentage of cholesterol efflux as: (Radioactivity in medium) / (Radioactivity in medium + Radioactivity in cell lysate) * 100.

OSBPL7 Target Identification Workflow

The identification of OSBPL7 as the direct target of the 5-arylnicotinamide class of molecules (including this compound) was achieved through a chemical biology approach.[8]

In Vivo Animal Study Protocol

This protocol outlines the general procedure for evaluating this compound in mouse models of proteinuric kidney disease.[5]

-

Model Selection: Utilize established mouse models of chronic kidney disease, such as Col4a3-/- mice or db/db mice.

-

Acclimatization and Grouping: Allow animals to acclimatize to the facility. Randomly assign animals to a vehicle control group and a treatment group.

-

Compound Preparation and Administration: Prepare this compound in a suitable vehicle, such as corn oil, for oral administration.[5] Administer the compound daily via oral gavage at a dose of 100 mg/kg.[5]

-

Monitoring: Monitor animal health, body weight, and food/water intake throughout the study. Collect urine at regular intervals to measure urinary albumin-to-creatinine ratio (UACR) to assess proteinuria.

-

Terminal Procedures: At the end of the treatment period (e.g., 28 days), collect blood samples for analysis of renal function markers (e.g., BUN, creatinine).[5] Perfuse and harvest kidneys for histological analysis (e.g., H&E, PAS, Sirius Red staining) to assess renal fibrosis and glomerular injury.

Differential Effects: Inhibition vs. Deficiency

It is critical to distinguish the pharmacological effects of this compound from the phenotype of OSBPL7 deficiency. Genetic knockdown of OSBPL7 has been shown to increase lipid droplets and triglycerides, but this lipid dysregulation does not appear to be the primary cause of cellular injury.[1][7] Instead, OSBPL7 deficiency leads to heightened ER stress, which in turn mediates podocyte apoptosis and contributes to proteinuria.[1][7] In contrast, this compound leverages a different aspect of OSBPL7 biology to produce a protective effect by enhancing cholesterol efflux, thereby preserving kidney function.[5]

References

- 1. Oxysterol-binding protein-like 7 deficiency leads to ER stress-mediated apoptosis in podocytes and proteinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OSBPL7 oxysterol binding protein like 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. Oxysterol-binding protein-like 7 deficiency leads to ER stress-mediated apoptosis in podocytes and proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Role of Osbpl7-IN-1 in Podocyte Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxysterol-binding protein-like 7 (OSBPL7) has emerged as a critical regulator of podocyte health and a potential therapeutic target for chronic kidney disease (CKD). This technical guide provides an in-depth overview of the effects of a specific OSBPL7 inhibitor, Osbpl7-IN-1 (also known as Compound G), on podocyte biology. This compound, a member of the 5-arylnicotinamide class of compounds, has demonstrated a protective role in podocytes through a novel, non-transcriptional mechanism that enhances cholesterol efflux. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and workflows to support further research and drug development in this area.

Introduction

Podocytes are highly specialized epithelial cells that form a crucial component of the glomerular filtration barrier. Their injury and loss are central to the pathogenesis of proteinuria and the progression of many forms of CKD. Recent research has highlighted the importance of lipid metabolism and endoplasmic reticulum (ER) homeostasis in maintaining podocyte function.[1][2] OSBPL7, an oxysterol-binding protein, is implicated in both these processes.[3][4] While OSBPL7 deficiency is linked to ER stress-mediated apoptosis in podocytes, pharmacological inhibition of OSBPL7 by this compound presents a promising therapeutic strategy by promoting cellular cholesterol efflux and preserving kidney function.[2][4][5]

This compound: Mechanism of Action in Podocytes

This compound is an orally active small molecule inhibitor of OSBPL7.[2][6] Its primary mechanism of action in podocytes involves the modulation of the ATP-binding cassette transporter A1 (ABCA1), a key transporter responsible for cholesterol efflux from cells.[2][7]

Key aspects of this compound's mechanism include:

-

Non-transcriptional Upregulation of ABCA1: this compound promotes an increase in ABCA1 protein levels at the plasma membrane of podocytes without altering ABCA1 mRNA expression.[2][6] This indicates a post-transcriptional or post-translational regulatory mechanism.

-

Enhanced Cholesterol Efflux: By increasing plasma membrane ABCA1, this compound significantly enhances ABCA1-dependent cholesterol efflux from podocytes.[2][3] This is crucial as impaired cholesterol efflux and subsequent lipid accumulation are implicated in podocyte injury.[4]

This mechanism contrasts with the effects of OSBPL7 deficiency, which triggers ER stress and apoptosis.[1][8] this compound's action suggests that targeting OSBPL7 can uncouple its detrimental effects when deficient from a beneficial pathway that can be modulated by small molecules.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound (Cpd G) and related experimental contexts.

Table 1: In Vitro Effects of this compound on Human Podocytes

| Parameter | Treatment | Concentration | Outcome | Reference |

| Plasma Membrane ABCA1 | This compound (Cpd G) | 1-10 µM | Increase in ABCA1 protein at the plasma membrane | [2][6] |

| ABCA1 mRNA Expression | This compound (Cpd G) | Not specified | No effect on mRNA expression | [2][6] |

| Cholesterol Efflux | This compound (Cpd G) | 1-10 µM | Significant increase in ABCA1-dependent cholesterol efflux | [2][3] |

Table 2: In Vivo Effects of this compound in Mouse Models of Proteinuric Kidney Disease

| Parameter | Animal Model | Treatment | Dosage | Outcome | Reference |

| Proteinuria | Adriamycin-induced nephropathy, Alport Syndrome | This compound (Cpd G) | 100 mg/kg (oral gavage, daily for 28 days) | Normalization of proteinuria | [2][3] |

| Renal Function | Adriamycin-induced nephropathy, Alport Syndrome | This compound (Cpd G) | 100 mg/kg (oral gavage, daily for 28 days) | Prevention of renal function decline | [2][3] |

| Renal Fibrosis | Not specified | This compound (Cpd G) | 100 mg/kg (oral gavage, daily for 28 days) | Significant reduction in renal fibrosis | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the literature.

Podocyte Cell Culture and Treatment

-

Cell Line: Conditionally immortalized human or mouse podocytes are commonly used.[4][9]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 33 °C in a 5% CO2 incubator to promote proliferation.[10][11]

-

Differentiation: To induce a mature, differentiated phenotype, cells are transferred to 37 °C and cultured for 10-14 days.[10] Differentiated podocytes exhibit a more arborized morphology and express mature podocyte markers.[9]

-

This compound Treatment: For in vitro experiments, differentiated podocytes are treated with this compound (Cpd G) at concentrations ranging from 1 to 10 µM.[2][6] A vehicle control (e.g., DMSO) should be used in parallel.[12]

Cholesterol Efflux Assay

-

Labeling: Differentiated podocytes are labeled with a fluorescent cholesterol analog (e.g., NBD-cholesterol) or radioactive cholesterol ([3H]-cholesterol) for a specified period.

-

Equilibration: After labeling, cells are washed and incubated in serum-free medium to allow for equilibration of the cholesterol probe within cellular pools.

-

Treatment and Efflux: Cells are then treated with this compound in the presence of a cholesterol acceptor, such as Apolipoprotein A-I (ApoA-I).

-

Quantification: After the incubation period, the amount of cholesterol efflux is determined by measuring the fluorescence or radioactivity in the culture medium and the cell lysate. The percentage of efflux is calculated as (medium counts / (medium + cell counts)) x 100.

Western Blotting for ABCA1

-

Cell Lysis: Following treatment with this compound, podocytes are washed with cold PBS and lysed in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ABCA1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Animal Studies

-

Animal Models: Mouse models of proteinuric kidney disease, such as Adriamycin-induced nephropathy and the Col4a3-/- model of Alport Syndrome, are utilized.[3][12]

-

Treatment Protocol: this compound is administered to the animals, typically via oral gavage, at a dose of 100 mg/kg daily for a period of 28 days.[2] A vehicle-treated control group is included.

-

Outcome Measures:

-

Proteinuria: Urine is collected at regular intervals and the albumin-to-creatinine ratio is measured to assess proteinuria.

-

Renal Function: Serum creatinine and blood urea nitrogen (BUN) levels are measured at the end of the study to evaluate renal function.

-

Histology: Kidneys are harvested, fixed, and sectioned for histological analysis (e.g., PAS staining) to assess glomerular injury and fibrosis.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of this compound in podocytes.

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of CKD by targeting a novel mechanism in podocytes. Its ability to enhance cholesterol efflux through the non-transcriptional upregulation of ABCA1 at the plasma membrane provides a clear rationale for its development. The data summarized in this guide underscore its potential to ameliorate proteinuria and preserve renal function.

Future research should focus on:

-

Elucidating the precise molecular mechanism by which OSBPL7 inhibition leads to the translocation of ABCA1 to the plasma membrane.

-

Investigating the long-term efficacy and safety of this compound in a broader range of preclinical CKD models.

-

Exploring the potential for combination therapies with other renoprotective agents.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance the study of this compound and its role in podocyte biology, with the ultimate goal of developing new and effective treatments for patients with chronic kidney disease.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Compounds targeting OSBPL7 increase ABCA1-dependent cholesterol efflux preserving kidney function in two models of kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]

- 5. [PDF] Compounds targeting OSBPL7 increase ABCA1-dependent cholesterol efflux preserving kidney function in two models of kidney disease | Semantic Scholar [semanticscholar.org]

- 6. This compound | TargetMol [targetmol.com]

- 7. Compounds targeting OSBPL7 increase ABCA1-dependent cholesterol efflux preserving kidney function in two models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxysterol-binding protein-like 7 deficiency leads to ER stress-mediated apoptosis in podocytes and proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Response to Protein Load Podocytes Reorganize Cytoskeleton and Modulate Endothelin-1 Gene: Implication for Permselective Dysfunction of Chronic Nephropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular and functional characterization of urine‐derived podocytes from patients with Alport syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of GPR120 in podocytes ameliorates kidney fibrosis and inflammation in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxysterol-binding protein-like 7 deficiency leads to ER stress-mediated apoptosis in podocytes and proteinuria - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Osbpl7-IN-1 in the Amelioration of Proteinuric Kidney Disease: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the function and therapeutic potential of Osbpl7-IN-1, a small molecule inhibitor of Oxysterol-Binding Protein-Like 7 (OSBPL7), in the context of proteinuric kidney disease. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents signaling pathways and experimental workflows through explanatory diagrams.

Core Concept: Targeting OSBPL7 to Preserve Podocyte Health

Proteinuric kidney diseases are often characterized by injury to podocytes, the specialized epithelial cells of the glomerulus essential for the kidney's filtration barrier.[1][2] Recent research has identified impaired cellular cholesterol efflux as a key contributor to the progression of renal diseases.[3][4] this compound has emerged as a promising therapeutic agent that addresses this pathology. It functions by inhibiting OSBPL7, which in turn promotes the activity of ATP-Binding Cassette Transporter A1 (ABCA1), a crucial protein for cholesterol efflux.[3][5] This mechanism helps to maintain podocyte health and preserve renal function in preclinical models of kidney disease.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and related compounds.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Compound | Concentration | Effect | Reference |

| Cultured Human Podocytes | This compound (Cpd G) | 1-10 µM | Increased plasma membrane ABCA1 and ABCA1-dependent cholesterol efflux | [5] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Proteinuric Kidney Disease

| Animal Model | Compound | Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |

| Adriamycin (ADR)-induced nephropathy in female Balb/c mice | This compound | 100 mg/kg | Oral gavage, daily | 28 days | Normalized proteinuria, significantly reduced renal fibrosis, and prevented renal function decline | [5] |

| Alport Syndrome Mice | Cpd A and Cpd G (this compound) | Not specified | Not specified | Not specified | Normalized proteinuria and prevented renal function decline | [3] |

Signaling Pathway and Mechanism of Action

Inhibition of OSBPL7 by this compound leads to a post-transcriptional increase in ABCA1 at the plasma membrane of podocytes. This enhances the efflux of cholesterol, thereby mitigating cellular stress and preserving podocyte function.

Caption: this compound signaling pathway in podocytes.

The deficiency of OSBPL7, while beneficial when targeted by inhibitors in the context of cholesterol efflux, has also been shown to induce endoplasmic reticulum (ER) stress, leading to podocyte apoptosis. This highlights the complexity of OSBPL7's role in cellular homeostasis.

Caption: Logical relationship of OSBPL7 deficiency and podocyte injury.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

In Vivo Adriamycin-Induced Nephropathy Mouse Model

-

Animal Model: Female Balb/c mice are used for this model.[5]

-

Induction of Nephropathy: A single intravenous injection of Adriamycin (doxorubicin) is administered to induce podocyte injury and subsequent proteinuria.

-

Treatment: this compound is administered daily via oral gavage at a dose of 100 mg/kg.[5]

-

Duration: The treatment is carried out for 28 consecutive days.[5]

-

Outcome Measures:

-

Proteinuria: Urine is collected at regular intervals and urinary albumin and creatinine levels are measured to determine the albumin-to-creatinine ratio (ACR).

-

Renal Function: Blood is collected to measure serum creatinine and blood urea nitrogen (BUN) levels as indicators of renal function.

-

Histology: Kidneys are harvested, fixed, and sectioned for histological analysis. Stains such as Periodic acid-Schiff (PAS) and Masson's trichrome are used to assess glomerulosclerosis and interstitial fibrosis, respectively.

-

Immunohistochemistry/Immunofluorescence: Kidney sections are stained for podocyte-specific markers (e.g., nephrin, podocin) and fibrosis markers (e.g., collagen IV, fibronectin).

-

References

- 1. The Life of a Kidney Podocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compounds targeting OSBPL7 increase ABCA1-dependent cholesterol efflux preserving kidney function in two models of kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

Exploring the Signaling Pathways Affected by Osbpl7-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by Osbpl7-IN-1, a known inhibitor of Oxysterol-Binding Protein Like 7 (OSBPL7). By targeting OSBPL7, this small molecule instigates a cascade of cellular events, primarily impacting cholesterol homeostasis, endoplasmic reticulum (ER) stress, and protein stability. This document summarizes the current understanding of these pathways, presents key quantitative data, details relevant experimental protocols, and provides visual diagrams to elucidate the complex molecular interactions.

Introduction to OSBPL7 and its Inhibition

Oxysterol-Binding Protein Like 7 (OSBPL7), also known as OSBP-related protein 7 (ORP7), is a member of the oxysterol-binding protein family of intracellular lipid receptors. These proteins are critical mediators of lipid metabolism, vesicular trafficking, and signal transduction. OSBPL7 contains an N-terminal pleckstrin homology (PH) domain and a conserved C-terminal sterol-binding domain, enabling its interaction with both signaling molecules and lipids.[1]

This compound (also referred to as Compound G) is an orally active, small-molecule inhibitor that targets OSBPL7.[2][3] Its mechanism of action is not based on altering mRNA expression but rather on directly modulating OSBPL7 function, which leads to significant downstream consequences for cellular signaling and health, particularly in specialized cells like podocytes.[2][4]

Core Signaling Pathways Modulated by this compound

Inhibition of OSBPL7 by this compound directly influences at least three major cellular signaling networks.

Cholesterol Efflux Regulation

The most prominently described effect of this compound is the post-transcriptional upregulation of ATP-binding cassette transporter A1 (ABCA1).[2][5] OSBPL7 normally acts as a negative regulator of ABCA1. Inhibition of OSBPL7 relieves this suppression, promoting the localization of ABCA1 to the plasma membrane and thereby enhancing its function.[2][6] This leads to a significant increase in ABCA1-dependent cholesterol efflux to acceptors like apolipoprotein A1 (ApoA1).[5][7] This pathway is crucial for maintaining cellular cholesterol homeostasis and has therapeutic implications for diseases characterized by lipid dysregulation.[5][6]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Oxysterol-binding protein-like 7 deficiency leads to ER stress-mediated apoptosis in podocytes and proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Compounds targeting OSBPL7 increase ABCA1-dependent cholesterol efflux preserving kidney function in two models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Osbpl7-IN-1 protocol for in vitro cell culture experiments

An Overview of Osbpl7-IN-1 for In Vitro Cellular Assays

This compound is a potent and orally active inhibitor of the Oxysterol-Binding Protein Like 7 (OSBPL7), a member of the OSBP-related protein (ORP) family.[1][2] These proteins are integral to lipid transport and maintaining cellular homeostasis by mediating the exchange of lipids like cholesterol and phosphatidylinositol-4-phosphate (PI4P) between organelle membranes, such as the endoplasmic reticulum (ER) and the Golgi apparatus.[3]

In vitro studies have demonstrated that this compound functions by targeting OSBPL7, which leads to an increase of the ATP-binding cassette transporter (ABCA1) at the plasma membrane.[1][2][4] This upregulation of ABCA1 occurs through a non-transcriptional mechanism, meaning it does not affect the mRNA expression of ABCA1.[1][2] The primary functional consequence is a significant enhancement of ABCA1-dependent cholesterol efflux from the cell.[1][4][5]

Research, particularly in the context of chronic kidney disease (CKD), has highlighted the importance of OSBPL7 in podocytes, which are critical cells for kidney filtration.[6][7] Deficiency of OSBPL7, a condition mimicked by this compound, has been linked to heightened endoplasmic reticulum (ER) stress, which can subsequently lead to podocyte apoptosis.[3][6][7][8] While OSBPL7 deficiency also results in lipid dysregulation, including an increase in lipid droplets and triglycerides, studies suggest that ER stress is the principal mechanism driving apoptosis in this context.[6][7][8]

The unique mechanism of this compound makes it a valuable research tool for investigating cellular cholesterol homeostasis, lipid metabolism, and ER stress pathways. It represents a potential therapeutic strategy for diseases characterized by impaired cholesterol efflux and lipid accumulation, such as certain renal and cardiovascular disorders.[4]

Quantitative Data Summary

The following tables summarize the key properties and experimental parameters for using this compound in in vitro experiments.

Table 1: Compound Specifications

| Parameter | Value | Source |

|---|---|---|

| Target | Oxysterol binding protein like 7 (OSBPL7) | [1][2] |

| Purity | 99.84% | [1] |

| CAS Number | 1269826-44-9 | [1] |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month |[1] |

Table 2: In Vitro Experimental Parameters

| Cell Type | Concentration Range | Effect | Reference |

|---|---|---|---|

| Human Podocytes | 1-10 µM | Increased plasma membrane ABCA1, increased cholesterol efflux | [1][2] |

Signaling Pathway and Experimental Workflow

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol provides a general guideline for treating adherent cells, such as human podocytes, with this compound.

Materials:

-

Conditionally immortalized human podocytes

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (Cat. No. HY-143200)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates (e.g., 6-well or 12-well)

Procedure:

-

Cell Seeding: Culture human podocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C as recommended.[1]

-

Working Solution Preparation: On the day of the experiment, dilute the 10 mM stock solution in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).[1][2] Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%.

-

Cell Treatment:

-

Aspirate the old medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the medium containing the desired concentration of this compound or vehicle (DMSO) control to the respective wells.

-

-

Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses such as Western blotting, cholesterol efflux assays, or apoptosis assays.

Protocol 2: ABCA1-Dependent Cholesterol Efflux Assay

This protocol is adapted from methodologies used to assess the effect of compounds on cholesterol efflux in macrophages and podocytes.[1][4]

Materials:

-

Cells treated with this compound or vehicle control

-

[³H]-cholesterol

-

Apolipoprotein A-I (ApoA-I)

-

Bovine Serum Albumin (BSA)

-

Scintillation fluid and counter

Procedure:

-

Cholesterol Loading:

-

Incubate cells (e.g., podocytes or THP-1 macrophages) with medium containing [³H]-cholesterol for 24 hours to allow for cholesterol loading.

-

-

Equilibration: Wash the cells with PBS and incubate in serum-free medium containing BSA for 18-24 hours to allow for cholesterol equilibration.

-

Compound Treatment: Treat the cells with various concentrations of this compound (1-10 µM) or vehicle control for a specified period (e.g., 18-24 hours).

-

Efflux Induction:

-

Wash the cells with PBS.

-

Add serum-free medium containing ApoA-I (a cholesterol acceptor) to the wells.

-

Incubate for 4-6 hours to allow for cholesterol efflux.

-

-

Quantification:

-

Collect the supernatant (containing effluxed cholesterol).

-

Lyse the cells in the plate with a suitable lysis buffer.

-

Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

-

Calculation: Calculate the percentage of cholesterol efflux as: (Radioactivity in supernatant) / (Radioactivity in supernatant + Radioactivity in cell lysate) * 100%.

Protocol 3: Western Blotting for ABCA1 and ER Stress Markers

This protocol allows for the detection of changes in protein levels of ABCA1 and key ER stress markers following treatment.

Materials:

-

Cells treated with this compound or vehicle control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ABCA1, anti-OSBPL7, anti-PERK, anti-IRE1α.[6]

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize to the loading control to determine relative protein expression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]

- 4. researchgate.net [researchgate.net]

- 5. Compounds targeting OSBPL7 increase ABCA1-dependent cholesterol efflux preserving kidney function in two models of kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxysterol-binding protein-like 7 deficiency leads to ER stress-mediated apoptosis in podocytes and proteinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxysterol-binding protein-like 7 deficiency leads to ER stress-mediated apoptosis in podocytes and proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of Osbpl7-IN-1 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osbpl7-IN-1 is a potent and orally active inhibitor of the Oxysterol Binding Protein Like 7 (OSBPL7).[1][2] In preclinical studies, it has demonstrated significant therapeutic potential in mouse models of proteinuric kidney disease.[1][3] These application notes provide a comprehensive overview of the in vivo administration of this compound in relevant mouse models, including detailed protocols for its use and the assessment of its therapeutic effects.

OSBPL7 is a lipid transfer protein that has been implicated in cholesterol homeostasis and the regulation of cellular membrane composition.[4] Inhibition of OSBPL7 by this compound leads to an increase in the ATP-binding cassette transporter A1 (ABCA1) at the plasma membrane.[1][2] This upregulation of ABCA1 occurs without affecting its mRNA expression, suggesting a post-transcriptional mechanism.[1] The increased presence of ABCA1 enhances cholesterol efflux from cells, a process that is particularly relevant in podocytes, the specialized cells of the kidney's filtration barrier.[3][4] Impaired cholesterol efflux is a known contributor to the progression of renal diseases.[3][5][6] By promoting cholesterol efflux, this compound helps to preserve kidney function.[3][5][6] Furthermore, deficiency of OSBPL7 has been linked to endoplasmic reticulum (ER) stress-mediated apoptosis in podocytes, suggesting that modulation of this pathway is crucial for podocyte health.[4][7][8]

Mechanism of Action Signaling Pathway

Caption: Mechanism of action of this compound.

In Vivo Applications in Mouse Models of Kidney Disease

This compound has been effectively studied in two key mouse models of proteinuric kidney disease: Adriamycin-induced nephropathy and Alport syndrome.

Adriamycin-Induced Nephropathy

This model is widely used to replicate key features of human focal segmental glomerulosclerosis (FSGS), including significant proteinuria, weight loss, and characteristic glomerular histological changes.[9][10]

Experimental Summary: In this model, the administration of this compound (referred to as Cpd G in some studies) has been shown to normalize proteinuria and significantly reduce renal fibrosis and the decline in renal function.[1][3][9]

Quantitative Data Summary:

| Treatment Group | Dose (mg/kg/day) | Administration Route | Duration | Urine Albumin-to-Creatinine Ratio (ACR) at Day 28 (Median) |

| Vehicle Control (ADR) | - | Oral Gavage | 28 days | ~15,000 µg/mg |

| This compound (Cpd A) | 30 | Oral Gavage | 28 days | Significantly Reduced vs. Vehicle |

| This compound (Cpd A) | 100 | Oral Gavage | 28 days | Significantly Reduced vs. Vehicle |

| This compound (Cpd G) | 30 | Oral Gavage | 28 days | Moderately Reduced vs. Vehicle |

| This compound (Cpd G) | 100 | Oral Gavage | 28 days | Significantly Reduced vs. Vehicle (near healthy levels) |

| LXR Agonist (Cpd C) | 10 | Oral Gavage | 28 days | Significantly Reduced vs. Vehicle |

| Healthy Control (No ADR) | - | - | - | <100 µg/mg |

Data adapted from studies on 5-arylnicotinamide compounds targeting OSBPL7.[9]

Alport Syndrome (Col4a3-/- Mouse Model)

The Col4a3 knockout mouse is a well-established model for Alport syndrome, a genetic disorder characterized by progressive kidney disease due to mutations in type IV collagen genes.[3][4] These mice develop progressive glomerulonephritis, proteinuria, and end-stage renal failure.[4]

Experimental Summary: Treatment with this compound has been shown to reduce renal failure in this model.[3] The compound normalizes proteinuria and prevents the decline in renal function.[3][5][6]

Expected Outcomes: While specific quantitative data tables from the provided search results are not available for this compound in the Alport model, the expected outcome is a significant reduction in the urine albumin-to-creatinine ratio compared to vehicle-treated Col4a3-/- mice. Untreated Col4a3-/- mice on a 129X1/SvJ background can exhibit a several-fold increase in protein-to-creatinine ratio by 2 months of age.[2]

Experimental Protocols

Protocol 1: Preparation and In Vivo Administration of this compound

This protocol details the preparation of this compound for oral administration and the procedure for oral gavage in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Animal scale

-

Gavage needles (18-20 gauge, with a rounded tip)

-

Syringes (1 mL)

Procedure:

-

Preparation of Dosing Solution (Example for 100 mg/kg dose):

-

A stock solution can be prepared by dissolving this compound in DMSO (e.g., 20.8 mg/mL).[1]

-

For a final dosing solution, take the required volume of the DMSO stock and add it to corn oil. For example, to prepare a 1 mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of corn oil.[1]

-

Vortex thoroughly to ensure a uniform suspension. The final concentration in this example would be 2.08 mg/mL.

-

The volume to be administered is calculated based on the mouse's body weight (typically 10 mL/kg). For a 20g mouse, this would be 0.2 mL.

-

-

Oral Gavage Administration:

-

Weigh the mouse to determine the precise dosing volume.

-

Properly restrain the mouse by scruffing the neck to immobilize the head and align the head and body vertically.[1][3]

-

Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.

-

Gently insert the gavage needle into the mouth, directing it over the tongue and into the pharynx.[1] The mouse should swallow, allowing the needle to slide easily into the esophagus.[1] Do not force the needle. [7]

-

Once the needle is at the predetermined depth, slowly administer the compound.[1]

-

After administration, gently remove the needle along the same path of insertion.

-

Monitor the animal for a few minutes post-administration for any signs of distress.

-

Caption: Experimental workflow for in vivo administration.

Protocol 2: Assessment of Renal Fibrosis by Histological Staining

This protocol outlines the general steps for evaluating renal fibrosis using Masson's Trichrome or Picrosirius Red staining.

Materials:

-

Mouse kidneys

-

10% neutral buffered formalin

-

Paraffin

-

Microtome

-

Glass slides

-

Masson's Trichrome or Picrosirius Red staining kits

-

Microscope with a camera

-

Image analysis software

Procedure:

-

Tissue Preparation:

-

Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform staining according to the manufacturer's protocol for either Masson's Trichrome (collagen stains blue/green) or Picrosirius Red (collagen stains red).

-

-

Image Acquisition and Analysis:

-

Capture images of the stained kidney sections (cortex and outer medulla) using a microscope.[4]

-

Use image analysis software to quantify the fibrotic area. This is typically done by setting a color threshold for the stain and calculating the percentage of the positive area relative to the total tissue area.[4]

-

Caption: Workflow for histological analysis of renal fibrosis.

Conclusion

This compound represents a promising therapeutic agent for proteinuric kidney diseases, acting through a novel mechanism of upregulating ABCA1-dependent cholesterol efflux via OSBPL7 inhibition. The provided protocols and data serve as a valuable resource for researchers planning to investigate the in vivo efficacy of this compound in relevant mouse models. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to the further development of this potential therapeutic strategy.

References

- 1. Oxysterol-binding protein-like 7 deficiency leads to ER stress-mediated apoptosis in podocytes and proteinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Compounds targeting OSBPL7 increase ABCA1-dependent cholesterol efflux preserving kidney function in two models of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Scholars@Duke publication: Compounds targeting OSBPL7 increase ABCA1-dependent cholesterol efflux preserving kidney function in two models of kidney disease. [scholars.duke.edu]

- 6. researchgate.net [researchgate.net]

- 7. Oxysterol-binding protein-like 7 deficiency leads to ER stress-mediated apoptosis in podocytes and proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]

- 9. Quantitative Trait Loci Influence Renal Disease Progression in a Mouse Model of Alport Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Comparative Presentation of Mouse Models That Recapitulate Most Features of Alport Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Osbpl7-IN-1 in Kidney Disease Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Osbpl7-IN-1, a selective inhibitor of Oxysterol-binding protein-like 7 (OSBPL7), for the investigation of potential therapeutic strategies in chronic kidney disease (CKD). The protocols and data presented are based on preclinical studies in established models of proteinuric kidney disease.

Introduction

Oxysterol-binding protein-like 7 (OSBPL7) has emerged as a key regulator of cellular lipid homeostasis and stress responses in podocytes, specialized cells crucial for the integrity of the kidney's filtration barrier. Dysregulation of OSBPL7 has been linked to endoplasmic reticulum (ER) stress, podocyte apoptosis, and the progression of proteinuria, a hallmark of chronic kidney disease. This compound is a potent and orally active inhibitor of OSBPL7. It has been shown to increase the cell-surface levels of ATP-binding cassette transporter A1 (ABCA1), a key transporter involved in cholesterol efflux, thereby preserving podocyte health and kidney function in preclinical models.

Data Presentation

In Vitro Studies: Human Podocytes

| Parameter | Value | Cell Type | Observed Effect | Reference |

| Concentration Range | 1 - 10 µM | Cultured Human Podocytes | Increased plasma membrane ABCA1, enhanced ABCA1-dependent cholesterol efflux |

In Vivo Studies: Mouse Models of Proteinuric Kidney Disease

| Parameter | Value | Animal Model | Dosing Regimen | Key Outcomes | Reference |

| Dosage | 100 mg/kg | Adriamycin-induced nephropathy, Alport Syndrome mice | Daily oral gavage for 28 days | Normalized proteinuria, reduced renal fibrosis, preserved renal function |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway involving OSBPL7 in podocytes and the mechanism of action of this compound. Under pathological conditions, reduced or dysfunctional OSBPL7 can lead to ER stress and subsequent podocyte apoptosis, contributing to kidney damage. This compound inhibits OSBPL7, leading to an increase in ABCA1 at the plasma membrane, which is thought to promote cholesterol efflux and protect podocytes.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo studies based on published research. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Protocol: Treatment of Human Podocytes

This protocol outlines the treatment of cultured human podocytes with this compound to assess its effect on ABCA1 expression and cholesterol efflux.

Materials:

-

Cultured human podocytes

-

Appropriate cell culture medium and supplements

-

This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

-

Reagents for immunofluorescence staining or cell surface protein biotinylation to detect plasma membrane ABCA1

-

Reagents for a cholesterol efflux assay

Procedure:

-

Cell Culture: Culture human podocytes under standard conditions to the desired confluency.

-

Treatment:

-

Prepare working solutions of this compound in cell culture medium at final concentrations ranging from 1 to 10 µM.

-

Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Replace the medium of the podocytes with the prepared treatment or control solutions.

-

Incubate the cells for a predetermined period (e.g., 24 hours).

-

-

Analysis of ABCA1 Expression:

-

After incubation, wash the cells with PBS.

-

Perform immunofluorescence staining for ABCA1 to visualize its localization at the plasma membrane, or use a cell surface protein biotinylation kit followed by western blotting to quantify plasma membrane ABCA1.

-

-

Cholesterol Efflux Assay:

-

Following treatment with this compound, perform a cholesterol efflux assay according to the manufacturer's instructions to quantify the rate of cholesterol removal from the cells.

-

In Vivo Protocol: Administration of this compound in a Mouse Model of Kidney Disease

This protocol describes the oral administration of this compound to a mouse model of proteinuric kidney disease.

Materials:

-

A suitable mouse model of kidney disease (e.g., Adriamycin-induced nephropathy or Alport syndrome mice) and corresponding wild-type controls.

-

This compound

-

Vehicle for oral gavage (e.g., a solution of 0.5% methylcellulose and 0.1% Tween-80 in water)

-

Metabolic cages for urine collection

-

Reagents and equipment for measuring urinary protein and creatinine

-

Reagents and equipment for histological analysis of kidney tissue (e.g., PAS and Masson's trichrome staining)

Procedure:

-

Animal Model Induction: Induce kidney disease in the experimental group of mice according to the established protocol for the chosen model.

-

Treatment Administration:

-

Prepare a suspension of this compound in the vehicle at a concentration suitable for delivering 100 mg/kg of body weight in a standard gavage volume.

-

Administer the this compound suspension or vehicle alone to the respective groups of mice via oral gavage once daily for the duration of the study (e.g., 28 days).

-

-

Monitoring of Proteinuria:

-

At regular intervals (e.g., weekly), place the mice in metabolic cages for 24-hour urine collection.

-

Measure the concentration of protein and creatinine in the urine to determine the urinary protein-to-creatinine ratio (UPCR) as a measure of proteinuria.

-

-

Terminal Analysis:

-

At the end of the treatment period, euthanize the mice and collect blood and kidney tissues.

-

Measure serum creatinine and blood urea nitrogen (BUN) to assess renal function.

-

Process the kidney tissues for histological analysis to evaluate glomerulosclerosis and interstitial fibrosis.

-

Experimental Workflow Diagram

The following diagram provides a visual representation of a typical in vivo experimental workflow for evaluating the efficacy of this compound in a mouse model of kidney disease.

Conclusion

This compound represents a promising research tool for investigating the role of OSBPL7 in the pathogenesis of chronic kidney disease. The provided data and protocols offer a foundation for designing and conducting experiments to further elucidate the therapeutic potential of targeting this pathway. As with any experimental work, researchers are encouraged to optimize these protocols for their specific models and assays.

Application Notes and Protocols: Western Blot Analysis of ABCA1 Expression Following Osbpl7-IN-1 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP-binding cassette transporter A1 (ABCA1) is a crucial membrane protein involved in the reverse cholesterol transport pathway, mediating the efflux of cellular cholesterol to apolipoprotein A-I. Its expression and activity are tightly regulated, and dysregulation is associated with various cardiovascular and metabolic diseases. Oxysterol-binding protein-like 7 (OSBPL7) has been identified as a negative regulator of ABCA1 protein stability.[1][2] Small molecule inhibitors of OSBPL7, such as Osbpl7-IN-1 (also known as Cpd G), have been shown to increase ABCA1 protein levels and promote cholesterol efflux, representing a potential therapeutic strategy for diseases characterized by impaired cholesterol homeostasis.[3][4][5][6]

These application notes provide a detailed protocol for performing Western blot analysis to assess the expression of ABCA1 in cultured cells following treatment with this compound.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on ABCA1 protein expression in human podocytes. The data is based on the analysis of Western blot results from published studies.

| Treatment | Concentration (µM) | Cellular Fraction | Fold Increase in ABCA1 Protein (vs. Vehicle) | Statistical Significance (p-value) | Reference |

| This compound (Cpd G) | 10 | Plasma Membrane | Statistically Significant Increase | p = 0.048 | [5] |

| This compound (Cpd G) | 10 | Whole Cell Lysate | Not Quantified, but visually increased | Not Applicable | [5] |

Note: The exact fold increase for the plasma membrane fraction was not explicitly stated in the reference but was described as a significant increase with a corresponding p-value.

Signaling Pathway

This compound is an inhibitor of OSBPL7. OSBPL7 negatively regulates the protein stability of ABCA1, likely by promoting its degradation. By inhibiting OSBPL7, this compound leads to an increase in ABCA1 protein levels at the plasma membrane, which in turn enhances cholesterol efflux. This mechanism is non-transcriptional, as this compound does not affect ABCA1 mRNA levels.[3][5]

Caption: this compound inhibits OSBPL7, preventing ABCA1 degradation.

Experimental Workflow

The following diagram outlines the key steps for the Western blot analysis of ABCA1 expression after this compound treatment.

Caption: Workflow for Western blot analysis of ABCA1 expression.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol is based on methods used for human podocytes.[5]

-

Cell Line: Conditionally immortalized human podocytes.

-